methyl 3-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]propanoate
Description
Methyl 3-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]propanoate is a thiazolidinone derivative characterized by a central five-membered thiazolidinone ring with a sulfanylidene (C=S) group at position 2, a ketone (C=O) at position 4, and a (3,4,5-trimethoxyphenyl)methylidene substituent at position 5 in the Z-configuration . The propanoate ester at position 3 enhances lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability. The 3,4,5-trimethoxyphenyl group is a hallmark of bioactive molecules targeting tubulin polymerization, akin to combretastatin analogs . This compound’s synthesis likely involves condensation of thiosemicarbazide derivatives with α,β-unsaturated carbonyl intermediates under acidic conditions, followed by esterification .
Properties
IUPAC Name |
methyl 3-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO6S2/c1-21-11-7-10(8-12(22-2)15(11)24-4)9-13-16(20)18(17(25)26-13)6-5-14(19)23-3/h7-9H,5-6H2,1-4H3/b13-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLVIMVGKZRELL-LCYFTJDESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)CCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]propanoate typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with thiazolidine-2,4-dione under basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently cyclized to yield the thiazolidinone ring. The final step involves esterification to introduce the methyl propanoate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the most effective catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]propanoate can undergo a variety of chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of the trimethoxyphenyl group.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 3-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]propanoate involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), which are involved in cell division and stress response pathways. This inhibition can lead to the disruption of cellular processes, making the compound a potential candidate for anti-cancer therapies.
Comparison with Similar Compounds
2-[(5Z)-5-[(4-Chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic Acid
- Structure: Replaces the 3,4,5-trimethoxyphenyl group with a 4-chlorophenyl moiety and substitutes the methyl ester with a phenylpropanoic acid .
- Acid vs. Ester: The carboxylic acid (pKa ~3.51) introduces ionization at physiological pH, reducing lipophilicity compared to the esterified target compound .
5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone
- Structure: Features dual 4-methoxyphenyl and hydrazono substituents, with a hydroxylphenyl group at position 3 .
- Key Differences: Hydrogen Bonding: The hydroxyl group enables stronger hydrogen bonding, influencing crystal packing and solubility.
Pharmacophore Variations in Combretastatin Analogues
4-(3,4,5-Trimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)-one
- Structure : Oxazolone core with two 3,4,5-trimethoxyphenyl groups .
- Key Differences: Core Heterocycle: The oxazolone ring lacks the sulfur atom present in thiazolidinones, altering electronic properties and conformational flexibility. Anticancer Activity: The dual trimethoxyphenyl groups mimic combretastatin’s tubulin-binding motif, suggesting shared mechanisms but divergent potency due to heterocycle differences .
Biological Activity
Methyl 3-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]propanoate is a thiazolidine derivative with significant potential in medicinal chemistry. This compound exhibits a range of biological activities, including antimicrobial and anticancer properties. Understanding its biological mechanisms and efficacy is crucial for further development in therapeutic applications.
Chemical Structure and Properties
The compound's structure is characterized by a thiazolidine ring fused with a propanoate ester and a sulfanylidene group. Its molecular formula is with a molecular weight of approximately 350.45 g/mol. The presence of the trimethoxyphenyl group enhances its lipophilicity, potentially improving bioavailability.
This compound exerts its biological effects through several mechanisms:
- Enzyme Inhibition : It inhibits key enzymes involved in metabolic pathways, which can disrupt cellular processes such as DNA replication and protein synthesis.
- Antimicrobial Activity : The compound has demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria. Its mechanism involves targeting bacterial cell wall synthesis and disrupting membrane integrity.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency:
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Escherichia coli | 0.004 | 0.008 |
| Staphylococcus aureus | 0.015 | 0.030 |
| Bacillus cereus | 0.015 | 0.030 |
| Pseudomonas aeruginosa | 0.020 | 0.040 |
These results show that the compound is more effective than traditional antibiotics such as ampicillin and streptomycin, particularly against resistant strains like E. coli and S. aureus .
Anticancer Activity
In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 12 |
| MCF7 (breast cancer) | 15 |
| A549 (lung cancer) | 20 |
The compound's ability to induce cell cycle arrest and apoptosis has been attributed to its interaction with specific molecular targets involved in cell proliferation .
Case Studies
Case Study 1: Antibacterial Efficacy
In a study assessing the antibacterial properties of thiazolidine derivatives, methyl 3-[(5Z)-4-oxo-2-sulfanylidene-5-(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin was found to have superior activity against Enterobacter cloacae, with an MIC of 0.004 mg/mL . This suggests that modifications to the thiazolidine structure can significantly enhance antimicrobial potency.
Case Study 2: Anticancer Effects
Another investigation focused on the anticancer effects of this compound on HeLa cells demonstrated that it induces apoptosis via mitochondrial pathways. The study utilized flow cytometry to analyze cell death mechanisms and confirmed that the compound triggers caspase activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
